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molecular formula C17H18N2O3 B8679897 5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one CAS No. 612851-70-4

5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one

Cat. No. B8679897
M. Wt: 298.34 g/mol
InChI Key: HOZRGTDYTWELKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060844B2

Procedure details

A mixture of 5-aminooxindole (1.0 g, 6.75 mmol), 3,5-dimethoxybenzaldehyde (1.35 g, 8.12 mmol), sodium triacetoxyborohydride (4.3 g, 20.3 mmol), and AcOH (0.5 ml) in DMF (15 ml) was stirred at room temperature for 3.5 hours. The mixture was partitioned between saturated NaHCO3 solution (50 ml) and CHCl3 (50 ml). The aqueous layer was extracted again with CHCl3 (2×50 ml). The organic layers were combined, washed with saturated NaHCO3 solution (50 ml), water (2×75 ml), dried over Na2SO4, and poured into Et2O (100 ml) with stirring. The resulting solid was filtered, washed with Et2O and dried to give 5-(2,4-dimethoxy-benzylamino)-1,3-dihydro-indol-2-one as a brown solid (1.02 g, 51%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[C:20]([O:22][CH3:23])[CH:21]=1)C=O.[C:24](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].CC(O)=O>CN(C=O)C>[CH3:23][O:22][C:20]1[CH:21]=[C:14]([O:13][CH3:12])[CH:15]=[CH:16][C:19]=1[CH2:24][NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Name
Quantity
1.35 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated NaHCO3 solution (50 ml) and CHCl3 (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with CHCl3 (2×50 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (50 ml), water (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
ADDITION
Type
ADDITION
Details
poured into Et2O (100 ml)
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC1=C(CNC=2C=C3CC(NC3=CC2)=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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